1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine

Catalog No.
S913326
CAS No.
1327121-80-1
M.F
C12H13BrClNO
M. Wt
302.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine

CAS Number

1327121-80-1

Product Name

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine

IUPAC Name

(3-bromo-5-chlorophenyl)-piperidin-1-ylmethanone

Molecular Formula

C12H13BrClNO

Molecular Weight

302.59 g/mol

InChI

InChI=1S/C12H13BrClNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2

InChI Key

RLEPTSJNQXKTIW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Cl

1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine is an organic compound categorized as an acylated piperidine. Its structure features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, substituted with a carbonyl group attached to a phenyl ring that has both bromine and chlorine substituents. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Due to the lack of documented research on this specific compound, its mechanism of action remains unknown. However, acylated piperidines can exhibit various biological activities depending on the substituents present. Some piperidine derivatives have been shown to act as ion channel modulators or affect neurotransmitter systems [].

The chemical behavior of 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine, like other acylated piperidines, can involve various types of reactions:

  • Substitution Reactions: The bromine atom on the phenyl ring can be replaced by nucleophiles under suitable conditions.
  • Acylation Reactions: The carbonyl group can participate in acylation reactions, forming new carbon-carbon or carbon-nitrogen bonds.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol or amine, altering the compound's reactivity and biological properties.

The synthesis of 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acylation: The piperidine can be acylated using an acid chloride derived from 3-bromo-5-chlorobenzoic acid to introduce the carbonyl functionality.
  • Purification: The product may require purification techniques such as recrystallization or chromatography to achieve high purity.

Several compounds share structural similarities with 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Bromophenyl)piperidineBromine substitution on phenyl ringLess complex substitution pattern
3-Chloro-N-(4-methylphenyl)piperidineMethyl substitution instead of bromineVariation in substituent effects on biological activity
N-(3-Bromophenyl)piperidineSimilar phenyl substitution without carbonylFocused on basic piperidine structure
4-(Trifluoromethyl)phenylpiperidineTrifluoromethyl group instead of halogensEnhanced lipophilicity and potential bioactivity

These compounds highlight the unique combination of halogen substitutions and carbonyl functionality present in 1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine, which may influence its chemical reactivity and biological effects significantly compared to others in its class .

XLogP3

3.5

Dates

Last modified: 08-16-2023

Explore Compound Types